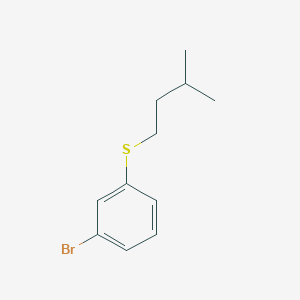

1-Bromo-3-iso-pentylthiobenzene

Description

1-Bromo-3-iso-pentylthiobenzene is a brominated aromatic compound featuring a bromine atom at the 1-position and an iso-pentylthio (-S-iso-pentyl) group at the 3-position of the benzene ring. The iso-pentylthio substituent introduces significant steric bulk and moderate electronic effects due to the sulfur atom’s polarizability. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for functionalized aromatics. Its reactivity and physical properties are influenced by the interplay between the electron-withdrawing bromine and the electron-donating thioether group .

Properties

IUPAC Name |

1-bromo-3-(3-methylbutylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrS/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIQXCDIKPUXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-iso-pentylthiobenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring. The reaction typically requires a catalyst such as iron(III) bromide (FeBr3) and is carried out under controlled conditions to ensure selective bromination .

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-3-iso-pentylthiobenzene may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-iso-pentylthiobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The iso-pentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the thio group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include de-brominated benzene derivatives and modified thio compounds.

Scientific Research Applications

1-Bromo-3-iso-pentylthiobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry: It is explored for its potential biological activity and as a precursor for drug development.

Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-iso-pentylthiobenzene involves its interaction with various molecular targets. The bromine atom and the iso-pentylthio group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .

Comparison with Similar Compounds

Key Observations :

- The iso-pentylthio group in 1-bromo-3-iso-pentylthiobenzene contributes to a higher molecular weight compared to simpler alkyl-substituted analogs (e.g., methyl or isopropyl).

- Halogen diversity (Br vs. I in 1-bromo-3-iodo-5-methylbenzene) significantly alters molecular weight and polarizability .

Physicochemical Properties

Reactivity

- Electrophilic Substitution : Bromine is meta-directing, while thioether groups are ortho/para-directing. The coexistence of these substituents may lead to complex regioselectivity, with steric hindrance from the iso-pentyl group further modulating reactivity .

- Cross-Coupling Reactions : Bulkier substituents (e.g., iso-pentylthio) can slow down Suzuki or Ullmann couplings compared to smaller groups like methyl, as observed in analogs such as 1-bromo-3-isopropylbenzene .

Stability

- Thioether-containing compounds are prone to oxidation, forming sulfoxides or sulfones, which may alter reactivity profiles. This contrasts with halogen-only derivatives like 1-bromo-3-methylbenzene, which exhibit greater stability under oxidative conditions .

Biological Activity

1-Bromo-3-iso-pentylthiobenzene is an organobromine compound that has garnered interest in the fields of medicinal and synthetic chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

1-Bromo-3-iso-pentylthiobenzene features a bromine atom attached to a benzene ring, which is further substituted with an iso-pentylthio group. This unique structure imparts distinctive chemical properties that can influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1-Bromo-3-iso-pentylthiobenzene exhibit antimicrobial activity. The presence of the bromine atom and the thioether functionality may enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and cell death. Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on this compound remains limited.

Cytotoxicity and Cancer Research

The compound's structure suggests it may interact with cellular targets involved in cancer progression. A study evaluating structurally related compounds found that certain aryl bromides can inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways such as PI3K/Akt . While direct studies on 1-Bromo-3-iso-pentylthiobenzene are sparse, its structural analogs have shown promise as anticancer agents.

The mechanism of action for 1-Bromo-3-iso-pentylthiobenzene likely involves:

- Nucleophilic Substitution: The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating further chemical transformations.

- Interaction with Biomolecules: The thioether group may allow for interactions with proteins or nucleic acids, potentially leading to alterations in their function.

Comparative Analysis

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 1-Bromo-3-iso-pentylthiobenzene | Antimicrobial | Potential efficacy against various bacterial strains |

| Related Brominated Compounds | Anticancer | Induced apoptosis in cancer cells |

| Thioether Derivatives | Antimicrobial/Cytotoxic | Significant activity against multiple pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.